溴化乙酰胆碱-d9

描述

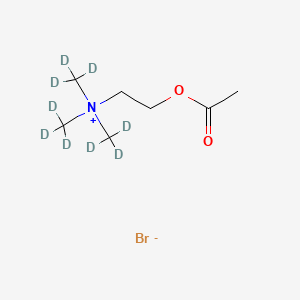

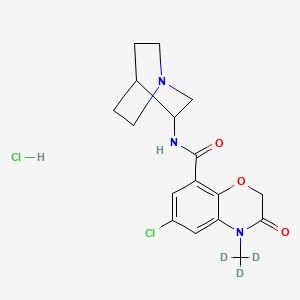

Acetylcholine-d9 Bromide, also known as ACh-d9 bromide, is a deuterium-labeled version of Acetylcholine Bromide . It is an endogenous neurotransmitter at cholinergic synapses that amplifies the action potential of the sarcolemma, thereby inducing muscle contractions . It is used in research and has a molecular formula of C₇H₇D₉BrNO₂ and a molecular weight of 235.17 .

Molecular Structure Analysis

The molecular structure of Acetylcholine-d9 Bromide is represented by the SMILES string: [Br-]. [2H]C ( [2H]) ( [2H]) [N+] (CCOC (=O)C) (C ( [2H]) ( [2H]) [2H])C ( [2H]) ( [2H]) [2H] . This indicates that the molecule contains a bromide ion, a deuterium-labeled methyl group, and an acetylcholine group .Physical and Chemical Properties Analysis

Acetylcholine-d9 Bromide has a molecular weight of 235.17 and a molecular formula of C₇H₇D₉BrNO₂ . Other specific physical and chemical properties are not provided in the search results.科学研究应用

哮喘和慢性阻塞性肺疾病病理生理中的毒蕈碱受体信号传导

乙酰胆碱在气道中的作用超出了迷走神经诱导的支气管收缩,涵盖了各种病理生理活动。它是一种重要的神经递质,也是表达在气道中众多非神经元细胞中的胆碱能系统的一部分。这种广泛的存在表明它参与调节肺组织中的成纤维细胞和炎性细胞,突出了其在呼吸系统疾病中的作用的复杂性。作为一种抗毒蕈碱药物,噻托溴铵以其抑制乙酰胆碱诱导成纤维细胞和肌成纤维细胞增殖的能力而闻名,这表明通过调节胆碱能刺激在慢性气道疾病中进行治疗干预的潜在途径(Pieper、Chaudhary 和 Park,2007)。

在气道炎症和重塑中的作用

乙酰胆碱的作用不仅仅是引起支气管收缩和粘液分泌,它在气道炎症和重塑中也起着至关重要的作用。这种作用主要通过毒蕈碱 M3 受体介导。神经递质通过对气道细胞的直接作用和支气管收缩后的机械应力促进炎症和重塑。这些见解表明,针对 M3 介导的作用的抗胆碱能治疗可能为治疗慢性阻塞性肺疾病 (COPD) 和哮喘提供全面的益处,强调了乙酰胆碱对呼吸系统健康的多方面影响(Kistemaker 和 Gosens,2015)。

乙酰胆碱作为结肠癌中的生长因子

乙酰胆碱可能作为人结肠癌细胞系 HT-29 中的自分分泌/旁分泌或潜在的内分泌信号分子。尼古丁 α7 受体亚型的表达以及乙酰胆碱的合成和降解酶暗示了其参与癌变和癌症进展。这一新颖的视角为探索神经递质在癌症生物学中的作用以及将其信号通路作为治疗策略的目标的潜力开辟了道路(Pettersson 等人,2009)。

作用机制

Target of Action

Acetylcholine-d9 Bromide primarily targets the muscarinic and nicotinic acetylcholine receptors . These receptors play a crucial role in the functioning of the nervous system, including the autonomic ganglia, neuromuscular junctions, and various sites in the central nervous system .

Mode of Action

Acetylcholine-d9 Bromide interacts with its targets by binding to the muscarinic and nicotinic acetylcholine receptors . This binding triggers a series of events leading to muscle contractions and mucus secretion . It also plays a key role in the pathophysiology of diseases like asthma, leading to bronchoconstriction, increased mucus secretion, inflammation, and airway remodeling .

Biochemical Pathways

The binding of Acetylcholine-d9 Bromide to its receptors affects several biochemical pathways. For instance, it has been shown to modulate neuronal differentiation during early development . Both muscarinic and nicotinic acetylcholine receptors regulate a wide variety of physiological responses, including apoptosis, cellular proliferation, and neuronal differentiation .

Pharmacokinetics

It is known that acetylcholine, in general, is rapidly broken down by cholinesterases . This rapid metabolism suggests that the bioavailability of Acetylcholine-d9 Bromide may be influenced by the presence and activity of these enzymes.

Result of Action

The molecular and cellular effects of Acetylcholine-d9 Bromide’s action are diverse. It can lead to muscle contractions, mucus secretion, bronchoconstriction, and increased inflammation . In the context of diseases like asthma, these effects can contribute to the disease’s symptoms and progression .

Action Environment

The action, efficacy, and stability of Acetylcholine-d9 Bromide can be influenced by various environmental factors. For instance, the presence of other neurotransmitters, the pH of the environment, and the presence of enzymes like cholinesterases can all impact the action of Acetylcholine-d9 Bromide .

安全和危害

未来方向

Acetylcholine and its related compounds continue to be a subject of research due to their role in various physiological functions. They are being investigated for their therapeutic potential in various conditions including neurogenic bladder, myasthenia gravis, dementia, postoperative urinary retention, xerostomia, anticholinergic overdose, snakebites, Parkinson’s disease, and Alzheimer’s disease .

生化分析

Biochemical Properties

Acetylcholine-d9 Bromide interacts with various enzymes, proteins, and other biomolecules. The synthesis and degradation of Acetylcholine involve two key enzymes: choline acetyltransferase, which synthesizes Acetylcholine from choline and acetyl CoA, and acetylcholinesterase, which breaks down Acetylcholine into choline and acetate . These interactions are crucial for the regulation of Acetylcholine levels in the body .

Cellular Effects

Acetylcholine-d9 Bromide, like Acetylcholine, can influence cell function in various ways. It plays a role in cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of neurons in the nervous system, affecting cognitive functions such as memory and attention .

Molecular Mechanism

The molecular mechanism of Acetylcholine-d9 Bromide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a neurotransmitter, it binds to and activates muscarinic and nicotinic acetylcholine receptors, triggering a cascade of intracellular events .

Metabolic Pathways

Acetylcholine-d9 Bromide is involved in the cholinergic system’s metabolic pathways . It is synthesized from choline via the action of choline acetyltransferase and is broken down by acetylcholinesterase .

属性

IUPAC Name |

2-acetyloxyethyl-tris(trideuteriomethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO2.BrH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1/i2D3,3D3,4D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEHGKSPCAMLJDC-WWMMTMLWSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCOC(=O)C)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661771 | |

| Record name | 2-(Acetyloxy)-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93449-32-2 | |

| Record name | 2-(Acetyloxy)-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(8R,9S,13S,14S,17R)-17-acetyl-3-chloro-2,4-diformyl-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B562897.png)